molecular formula C16H24N2O4 B2409626 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one CAS No. 1396811-08-7

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

Cat. No.: B2409626
CAS No.: 1396811-08-7
M. Wt: 308.378
InChI Key: FGAUGGVBMTVNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a chemical compound designed for advanced pharmaceutical and medicinal chemistry research. Its structure incorporates a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane moiety, a spirocyclic system that provides three-dimensional structural complexity often used in drug discovery to explore novel chemical space and improve physicochemical properties . This compound is functionally characterized as a ketone-based intermediate or potential bioactive molecule. The presence of the 3,5-dimethylisoxazol-4-yl group is a significant feature, as this heterocycle is commonly employed in the design of protease inhibitors . Recent research into SARS-CoV-2 antiviral agents has highlighted the therapeutic potential of compounds targeting viral proteases, such as the papain-like protease (PLpro) . Inhibiting PLpro is a promising antiviral strategy because this enzyme is essential for viral replication and also plays a role in dysregulating the host immune response . While the precise mechanism of action for this specific compound requires experimental validation, its structural profile suggests it is a valuable candidate for investigating new classes of protease inhibitors. Researchers can utilize this compound to probe enzyme-inhibitor interactions, conduct structure-activity relationship (SAR) studies, and develop novel therapeutic agents for viral diseases. It is an essential tool for biochemical assay development, high-throughput screening, and hit-to-lead optimization campaigns in infectious disease and chemical biology research.

Properties

IUPAC Name

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-11-13(12(2)22-17-11)5-6-14(19)18-7-16(8-18)9-20-15(3,4)21-10-16/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAUGGVBMTVNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CC3(C2)COC(OC3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in biological research due to its potential pharmacological properties and interactions with various biological systems. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is C19H24N2O3C_{19}H_{24}N_{2}O_{3} with a molecular weight of 328.4 g/mol. The structural uniqueness arises from the spirocyclic framework combined with the isoxazole moiety, which may influence its biological activity.

PropertyValue
Molecular Formula C₁₉H₂₄N₂O₃
Molecular Weight 328.4 g/mol
CAS Number 1396684-82-4

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure may enhance binding affinity through π-π interactions, while the isoxazole group contributes to the compound's overall reactivity and selectivity towards biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of spirocyclic compounds exhibit significant antitumor properties. For instance, related compounds targeting the KRAS G12C mutation have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo . The compound's unique structure may facilitate interactions with oncogenic proteins, potentially leading to therapeutic applications in cancer treatment.

Neuroprotective Effects

Research has suggested that compounds with similar structural motifs possess neuroprotective effects. These effects may be attributed to their ability to modulate neurotransmitter systems or protect against oxidative stress in neuronal cells.

Case Studies

  • Study on Antitumor Efficacy : A study conducted on a series of spirocyclic derivatives demonstrated that certain modifications to the structure enhanced their inhibitory effects against KRAS G12C mutations in non-small cell lung cancer models. The lead compound showed a dose-dependent reduction in tumor growth in xenograft mouse models .
  • Neuroprotection : Another investigation focused on the neuroprotective properties of spirocyclic compounds revealed that they could reduce neuronal apoptosis induced by oxidative stress in vitro. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Spirocyclic Core : This is achieved through cyclization reactions using suitable precursors.
  • Introduction of Functional Groups : Subsequent steps involve introducing the dimethyl, dioxa, and isoxazole groups through substitution reactions.
  • Final Assembly : The final product is obtained via acylation reactions involving appropriate acyl chlorides and catalysts.

Q & A

Q. What synthetic routes are commonly employed for preparing this spirocyclic compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and acylation. For example, spirocyclic intermediates are often constructed via one-pot reactions using cyclocondensation of ketones with amines or hydrazines under acidic conditions . Optimization may include solvent selection (e.g., DMF for polar intermediates), temperature control (e.g., reflux for cyclization), and catalysts (e.g., p-toluenesulfonic acid). Yield improvements often require iterative adjustment of stoichiometry and purification via column chromatography. Confirm intermediates using 1H^1H-NMR and 13C^{13}C-NMR .

Q. Example Synthesis Steps :

StepReaction TypeKey ReagentsYield (%)Characterization Methods
1CyclocondensationKetone, amine, HCl60–701H^1H-NMR, IR
2AcylationAcid chloride, base50–6513C^{13}C-NMR, HRMS

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR shifts with predicted values from computational tools (e.g., ACD/Labs). Pay attention to spirocyclic protons (δ 1.2–2.5 ppm) and isoxazole signals (δ 6.0–6.5 ppm) .
  • HRMS : Confirm molecular ion peaks with <5 ppm mass accuracy .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What strategies are effective for assessing the compound’s stability under storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in UV-Vis spectra.
  • Hygroscopicity : Use dynamic vapor sorption (DVS) to measure moisture uptake.

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Screen binding affinity to target proteins (e.g., kinases or GPCRs) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions.
  • Knockout Models : Use CRISPR/Cas9 to silence putative targets and observe phenotypic changes in cell assays .

Q. What approaches are used to resolve contradictions in reported bioactivity data?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC50_{50} values in enzyme inhibition). Account for variables like cell line heterogeneity or solvent effects (DMSO vs. aqueous buffers).
  • Dose-Response Curves : Replicate experiments with rigorous controls (e.g., positive/negative controls for cytotoxicity) .
  • Structural Dynamics : Perform molecular dynamics simulations to assess conformational flexibility impacting activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the isoxazole (e.g., replace methyl with halogens) or spirocyclic core (e.g., vary ring size).
  • Biological Testing : Screen analogs against target panels (e.g., kinase profiling) and correlate activity with electronic (Hammett σ) or steric (Taft ES) parameters.
  • Crystallography : Resolve co-crystal structures with target proteins to identify critical binding motifs .

Q. Example SAR Table :

Substituent (R)LogPIC50_{50} (nM)Notes
3,5-Dimethyl (Parent)2.8150Baseline
3-Cl,5-CH3_33.190Improved potency
3-OCH3_3,5-CH3_32.5320Reduced activity

Q. What methodologies assess the environmental fate of this compound?

  • Methodological Answer :
  • Biodegradation Studies : Use OECD 301F tests to measure mineralization in activated sludge .
  • Photolysis : Exclude to sunlight (λ >290 nm) and quantify degradation products via LC-MS/MS.
  • Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) .

Key Considerations for Experimental Design

  • Contradiction Mitigation : Replicate assays across independent labs to validate reproducibility.
  • Advanced Analytics : Couple NMR with 2D techniques (e.g., COSY, HSQC) for unambiguous structural assignment .
  • Data Integration : Use cheminformatics tools (e.g., Schrodinger Suite) to model SAR trends and predict metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.